molecular formula C15H16O8 B192402 Skimmin CAS No. 93-39-0

Skimmin

Cat. No. B192402
CAS RN: 93-39-0
M. Wt: 324.28 g/mol
InChI Key: VPAOSFFTKWUGAD-UHFFFAOYSA-N
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Description

Skimmin is a member of coumarins and a glycoside . It is a natural product found in Skimmia reevesiana, Artemisia ordosica, and other organisms .


Synthesis Analysis

A high-throughput whole-genome skim-sequencing (skim-seq) approach can be utilized for a broad range of genotyping and genomic characterization . This method uses optimized low-volume Illumina Nextera chemistry .


Molecular Structure Analysis

The molecular formula of Skimmin is C15H16O8 . Its molecular weight is 324.28 g/mol . The IUPAC name is 7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one .


Physical And Chemical Properties Analysis

Skimmin has a molecular weight of 324.28 g/mol and a molecular formula of C15H16O8 .

Scientific Research Applications

  • Renoprotective Activity : Skimmin demonstrates significant renoprotective effects in rat models of membranous glomerulonephritis, characterized by reduced blood urea nitrogen, urinary albumin excretion, and serum creatinine levels. Additionally, skimmin treatment lessens glomerular hypercellularity, tubulointerstitial injury, and glomerular IgG deposition, while inhibiting interleukin expression and T cell and B cell infiltration in renal interstitium (Zhang et al., 2013).

  • Cardioprotective Effects : Skimmin shows protective effects against diabetic cardiomyopathy (DCM) in streptozotocin-induced diabetic rats. It improves heart function, reduces oxidative stress, cardiac fibrosis, and proinflammatory cytokines, and may regulate NLRP3 inflammasome activation and autophagy in heart tissues (Liang et al., 2020).

  • Diabetic Nephropathy Treatment : In diabetic nephropathy, skimmin decreases blood creatinine and glucose levels, improves creatinine clearance, and reduces glomerular sclerosis and tubule vacuolar degeneration. It also downregulates the expression of transforming growth factor-beta 1 and its receptors, suggesting a role in mitigating renal fibrosis (Zhang et al., 2012).

  • Postpartum Stroke Treatment : Skimmin is studied as a potential agent for treating postpartum stroke. A study established a method for determining skimmin and its metabolite umbelliferone in rat plasma, facilitating pharmacokinetic studies and indicating nonlinear pharmacokinetic characteristics (Sun et al., 2023).

  • Insulin Resistance Improvement : Skimmin enhances glucose uptake and reduces glucose output, improving insulin resistance in vitro and in vivo. This is achieved by inhibiting reactive oxygen species, reducing inflammation, and regulating the PI3K/Akt signaling pathway and the expression of glycogen synthase kinase-3β and glucose-6-phosphatase (Zhang et al., 2020).

  • Pharmacokinetics and Quantification : Studies have been conducted to establish methods for quantifying skimmin in biological matrices, such as rat plasma, using techniques like UHPLC-MS/MS. These methods aid in understanding the pharmacokinetics of skimmin for further development (Lou et al., 2019).

  • Production and Biosynthesis : Research on the production of skimmin and related compounds, such as 6′-succinylskimmin, from umbelliferone using Bacillus licheniformis as a biocatalyst, has demonstrated significant improvements in yield and selectivity (Zhang et al., 2013).

Future Directions

As technology continues to evolve, skimming attacks are likely to adapt and become more sophisticated . Understanding the emerging skimming techniques, the evolving landscape of anti-skimming technology, and the role of government regulation in mitigating skimming can help individuals and businesses stay one step ahead .

properties

IUPAC Name

7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O8/c16-6-10-12(18)13(19)14(20)15(23-10)21-8-3-1-7-2-4-11(17)22-9(7)5-8/h1-5,10,12-16,18-20H,6H2/t10-,12-,13+,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPAOSFFTKWUGAD-TVKJYDDYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)O2)OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC2=C1C=CC(=O)O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201018989
Record name Skimmin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201018989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Skimmin

CAS RN

93-39-0
Record name Skimmin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Skimmin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093390
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Skimmin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201018989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SKIMMIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H072F03PQN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,240
Citations
S Zhang, H Xin, Y Li, D Zhang, J Shi, J Yang… - Evidence-Based …, 2013 - hindawi.com
… the renoprotective activity of skimmin. Given the demonstrated activity of skimmin in protecting against renal injury in diabetic nephropathy, we hypothesize that skimmin may also have …
Number of citations: 91 www.hindawi.com
S Zhang, J Yang, H Li, Y Li, Y Liu, D Zhang… - European journal of …, 2012 - Elsevier
… In histological examination, skimmin-… skimmin could down-regulate the TGF-β1 and TGF-β Receptor I expression both at protein and mRNA levels. This study suggests that the skimmin …
Number of citations: 70 www.sciencedirect.com
RK Liang, YY Zhao, ML Shi, G Zhang… - … Kaohsiung journal of …, 2021 - Wiley Online Library
… in vivo models, we investigated skimmin's protective effect on … , and diabetic rats were treated with either skimmin (15 or 30 mg/… cardiomyocytes were treated with skimmin (2 and 10 μM) …
Number of citations: 15 onlinelibrary.wiley.com
YG Razuvaeva, AA Toropova, SM Salchak… - Applied Sciences, 2023 - mdpi.com
Ferulopsis hystrix is a perennial plant of the Apiaceae family. In Buryat and Mongolian medicine, it is used as a substitute for Costus speciosus roots (ru rta), and in Tibetan medicine, it …
Number of citations: 1 www.mdpi.com
Y Lou, H Wu, J Zheng, X He, Z Wu, X Lu… - Journal of pharmaceutical …, 2020 - Elsevier
… quantification and pharmacokinetics of skimmin in biomatrices. … skimmin in rat plasma, which was successfully applied to explore the oral and intravenous pharmacokinetics of skimmin. …
Number of citations: 10 www.sciencedirect.com
L Luo, X Liu, X Jin, Y Liu, J Ma, S Zhang… - Biomedical …, 2022 - Wiley Online Library
The effective fraction of coumarin glycosides from Hydrangea paniculata Sieb (HP) has been under development for the treatment of chronic kidney disease for years. Skimmin and …
S Zhang, Z Zhou, Z Yao, B He - Biochemical engineering journal, 2013 - Elsevier
An organic solvent-tolerant Bacillus licheniformis ZSP01 was newly isolated and utilized as a whole-cell biocatalyst for efficient production of skimmin and 6′-succinylskimmin from …
Number of citations: 16 www.sciencedirect.com
H Suzuki, T Ikeda, T Matsumoto… - Agricultural and Biological …, 1977 - jstage.jst.go.jp
In our previous paper, the isolation of phenol compounds from the cultured cells of amacha(Hydrangea macrophylla) plants was reported. 1) In this paper, the isolation of phyllodulcin, …
Number of citations: 16 www.jstage.jst.go.jp
G Zhang, X Cai, L He, D Qin, H Li, X Fan - Frontiers in Pharmacology, 2020 - frontiersin.org
… skimmin relieved the palmitic acid and high-fat and high sugar-induced insulin resistance. Furthermore, skimmin … In conclusion, skimmin can improve the insulin resistance by increasing …
Number of citations: 5 www.frontiersin.org
M Su, J Cui, J Zhao, X Fu - Perfusion, 2023 - journals.sagepub.com
Purpose Myocardial infarction (MI) is a coronary artery disorder with several complications, such as inflammation, oxidative stress, and cardiac fibrosis. The current study is aimed to …
Number of citations: 1 journals.sagepub.com

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